molecular formula C15H13Cl3N2O3S B284368 N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide

N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide

Cat. No. B284368
M. Wt: 407.7 g/mol
InChI Key: RMYVBLFQZVBUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide, also known as BTE-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE-1 belongs to the class of sulfonylureas and has been shown to exhibit antidiabetic, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide acts by inhibiting the activity of SUR1, which is a subunit of the ATP-sensitive potassium (KATP) channel. The KATP channel is involved in glucose-induced insulin secretion, and its inhibition leads to a decrease in insulin secretion. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease blood glucose levels in animal models of diabetes. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide is its high yield synthesis, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide. One potential area of research is its potential as a therapeutic agent for the treatment of cancer. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide has been shown to exhibit anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of research is the development of more soluble analogs of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide, which could improve its efficacy in certain experiments. Additionally, further research is needed to explore the potential of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide involves the reaction between 4-methoxybenzaldehyde and N-(benzenesulfonyl)-N-chloroacetamide in the presence of triethylamine. The resulting product is then treated with trichloroacetyl chloride to yield N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide in a high yield.

Scientific Research Applications

N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-diabetic properties. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide has been shown to inhibit the activity of the enzyme sulfonylurea receptor 1 (SUR1), which is involved in glucose-induced insulin secretion. This inhibition leads to a decrease in insulin secretion and helps in the management of type 2 diabetes.

properties

Molecular Formula

C15H13Cl3N2O3S

Molecular Weight

407.7 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C15H13Cl3N2O3S/c1-23-12-9-7-11(8-10-12)19-14(15(16,17)18)20-24(21,22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)

InChI Key

RMYVBLFQZVBUMS-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl

SMILES

COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

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